molecular formula C14H11N3O3 B8805649 2-(2-Methoxyphenyl)-6-nitro-1H-benzo[D]imidazole

2-(2-Methoxyphenyl)-6-nitro-1H-benzo[D]imidazole

Cat. No. B8805649
M. Wt: 269.25 g/mol
InChI Key: ALBGTLCEMRDPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07674809B2

Procedure details

Prepared from 4-nitrophenylenediamine and 2-methoxybenzoic acid, in a manner similar to that of Example 9b. Yield: 76%; Rf (6/4 toluene/ethyl acetate): 0.43; IR (KBr): 3005, 1515, 1335, 750 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1)([O-:3])=[O:2].[CH3:12][O:13][C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16](O)=O.[K+].[Br-]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:12][O:13][C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]1[NH:11][C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[CH:8][C:7]=2[N:10]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)C=1NC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.